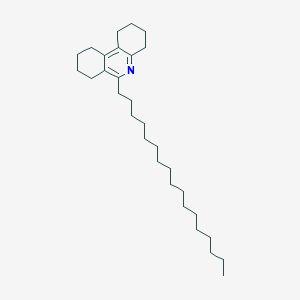
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide is a chemical compound with a complex structure that includes a pyridine ring substituted with an amino group, two methyl groups, a nitro group, and an oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide typically involves the nitration of 2-pyridinamine derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes nitration, methylation, and oxidation steps, each requiring specific catalysts and reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound’s ability to participate in redox reactions makes it a potential candidate for applications in oxidative stress-related research.
Comparación Con Compuestos Similares
Similar Compounds
2-Dimethylaminopyridine: A similar compound with a dimethylamino group instead of the nitro group.
4-Nitro-2-picoline N-oxide: Another nitro-substituted pyridine derivative with different substitution patterns.
Uniqueness
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and amino groups allows for diverse chemical transformations and applications.
Propiedades
Número CAS |
62674-69-5 |
|---|---|
Fórmula molecular |
C7H9N3O3 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
1-hydroxy-N,5-dimethyl-4-nitropyridin-2-imine |
InChI |
InChI=1S/C7H9N3O3/c1-5-4-9(11)7(8-2)3-6(5)10(12)13/h3-4,11H,1-2H3 |
Clave InChI |
PSHSHGVODPBFIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=NC)C=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


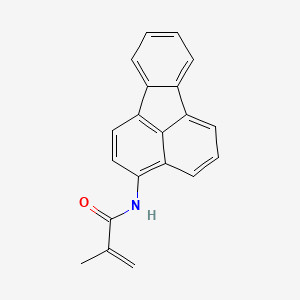
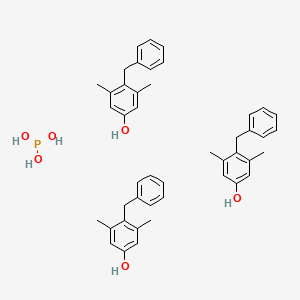


![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

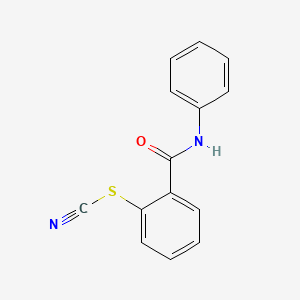
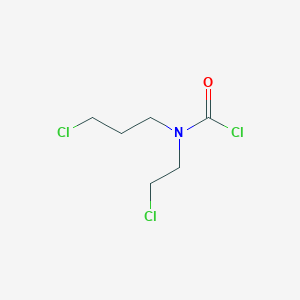


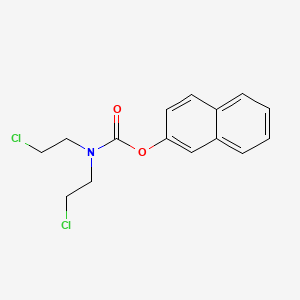

methyl}aniline](/img/structure/B14512358.png)
